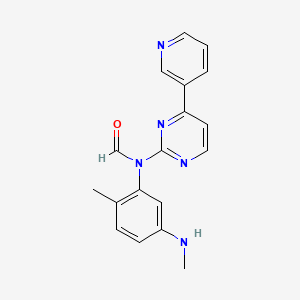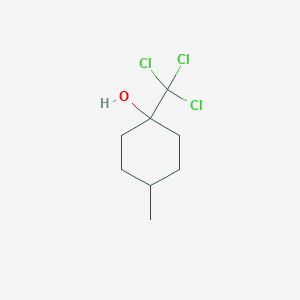
4-Methyl-1-(trichloromethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(trichloromethyl)cyclohexanol is an organic compound with the molecular formula C8H13Cl3O. It contains a cyclohexane ring substituted with a methyl group and a trichloromethyl group, along with a hydroxyl group. This compound is notable for its unique structure, which combines a tertiary alcohol with a trichloromethyl group, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trichloromethyl)cyclohexanol typically involves the reaction of 4-methylcyclohexanone with trichloromethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(trichloromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: 4-Methyl-1-(trichloromethyl)cyclohexanone.
Reduction: 4-Methyl-1-(methyl)cyclohexanol.
Substitution: 4-Methyl-1-(trichloromethyl)cyclohexyl chloride.
Scientific Research Applications
4-Methyl-1-(trichloromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(trichloromethyl)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-cyclohexanol: Lacks the trichloromethyl group, making it less reactive in certain chemical reactions.
4-Methyl-1-(dichloromethyl)cyclohexanol: Contains a dichloromethyl group instead of a trichloromethyl group, resulting in different chemical properties.
Uniqueness
4-Methyl-1-(trichloromethyl)cyclohexanol is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
90090-24-7 |
|---|---|
Molecular Formula |
C8H13Cl3O |
Molecular Weight |
231.5 g/mol |
IUPAC Name |
4-methyl-1-(trichloromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H13Cl3O/c1-6-2-4-7(12,5-3-6)8(9,10)11/h6,12H,2-5H2,1H3 |
InChI Key |
AJBGZSGXONXGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


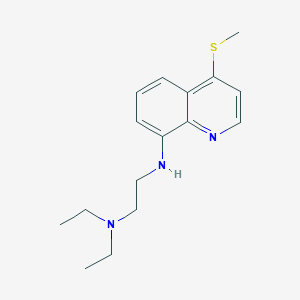
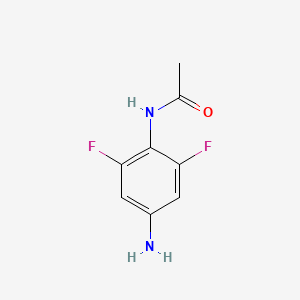
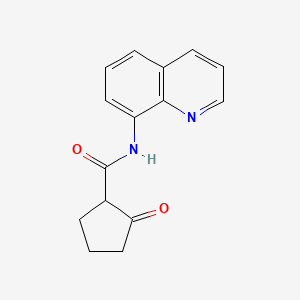
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)

![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
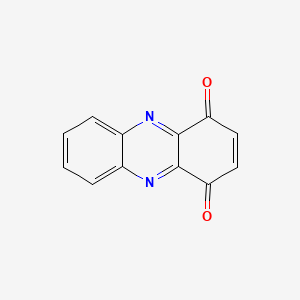


![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)

![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)
